1,3-Dimethyl-1H-pyrazol-5-yl 2-methoxybenzoate
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Overview
Description
1,3-Dimethyl-1H-pyrazol-5-yl 2-methoxybenzoate is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a 1,3-dimethylpyrazole moiety attached to a 2-methoxybenzoate group. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as building blocks for more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-1H-pyrazol-5-yl 2-methoxybenzoate typically involves the cyclization of appropriate precursors. One common method is the reaction of 1,3-dimethyl-1H-pyrazole with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-1H-pyrazol-5-yl 2-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrazoles or benzoates.
Scientific Research Applications
1,3-Dimethyl-1H-pyrazol-5-yl 2-methoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development due to its structural features.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-1H-pyrazol-5-yl 2-methoxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding. The exact molecular pathways and targets depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dimethyl-1H-pyrazol-5-yl 2-fluorobenzoate
- 1,3-Dimethyl-1H-pyrazol-5-yl 2-chlorobenzoate
- 1,3-Dimethyl-1H-pyrazol-5-yl 2-nitrobenzoate
Uniqueness
1,3-Dimethyl-1H-pyrazol-5-yl 2-methoxybenzoate is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s affinity for certain molecular targets .
Properties
CAS No. |
62031-11-2 |
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Molecular Formula |
C13H14N2O3 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
(2,5-dimethylpyrazol-3-yl) 2-methoxybenzoate |
InChI |
InChI=1S/C13H14N2O3/c1-9-8-12(15(2)14-9)18-13(16)10-6-4-5-7-11(10)17-3/h4-8H,1-3H3 |
InChI Key |
BNLRGNFOEWRZPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)OC(=O)C2=CC=CC=C2OC)C |
Origin of Product |
United States |
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